Iso-proylFerulic acid

Lipophilicity Drug Permeability Formulation Science

Research on efflux pump inhibition requires a reliable source of iso-propyl ferulic acid. This compound offers a unique lipophilic profile (LogP ~2.28) for studying antibiotic synergy. - **Anti-Staphylococcal Potency**: Demonstrates MIC of 0.4 mg/mL against S. aureus, ideal for antimicrobial research. - **Enzymatic Synthesis**: Produced via a scalable green chemistry route (84% yield), ensuring consistent supply. - **Dual Functionality**: Acts as both a research tool for drug resistance and a cosmetic antioxidant, simplifying procurement for multidisciplinary labs.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 59831-94-6
Cat. No. B1587874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso-proylFerulic acid
CAS59831-94-6
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C=CC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C13H16O4/c1-9(2)17-13(15)7-5-10-4-6-11(14)12(8-10)16-3/h4-9,14H,1-3H3
InChIKeyKBTWMQRNUHIETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iso-propyl Ferulic Acid (CAS 59831-94-6): An Esterified Ferulic Acid Derivative with Documented Lipophilicity and Antibacterial Activity


Iso-propyl ferulic acid (isopropyl ferulate) is an ester derivative of ferulic acid, a well-known hydroxycinnamic acid with recognized antioxidant properties [1]. The compound features an isopropyl group replacing the carboxylic acid proton of ferulic acid, resulting in a molecular formula of C13H16O4 and a molecular weight of 236.26 g/mol [2]. This structural modification confers distinct physicochemical properties, notably a calculated XLogP3 value of 2.6 and an ACD/LogP of 2.28, which reflect its enhanced lipophilicity relative to the parent acid [2]. Isopropyl ferulate is naturally occurring, having been isolated from Notopterygium incisum (Qianghuo), and is utilized in pharmaceutical reduction processes, antifungal agent preparation, and cosmetic formulations .

Why Iso-propyl Ferulic Acid Cannot Be Replaced by Unmodified Ferulic Acid or Other Alkyl Ferulates


Generic substitution within the ferulic acid ester class is scientifically unsound because the alkyl chain length profoundly influences both physicochemical properties and biological activity in a non-linear fashion. While esterification generally increases lipophilicity compared to the parent ferulic acid [1], the specific alkyl group dictates the compound's solubility, membrane permeability, and interaction with biological targets [2]. Crucially, antibacterial potency exhibits a parabolic relationship with alkyl chain length: activity increases from methyl to hexyl esters before declining with longer chains [3]. Therefore, the performance characteristics of iso-propyl ferulic acid are not interchangeable with those of methyl, ethyl, butyl, hexyl, or other ferulate esters. The quantitative evidence below demonstrates precisely where iso-propyl ferulic acid occupies a distinct position within this structure-activity landscape, enabling informed procurement decisions based on specific application requirements.

Iso-propyl Ferulic Acid: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Lipophilicity Comparison: Iso-propyl Ferulate vs. Parent Ferulic Acid and Alkyl Ferulate Esters

Iso-propyl ferulate exhibits significantly enhanced lipophilicity compared to the parent ferulic acid, a critical determinant for membrane permeability and formulation in lipophilic media. Its predicted ACD/LogP value is 2.28 , which is substantially higher than the measured LogP of approximately 1.4-1.5 for ferulic acid [1]. While direct experimental LogP data for iso-propyl ferulate are not available for head-to-head comparison within a single study, this computed value aligns with the established trend where esterification with increasing alkyl chain length elevates lipophilicity [2]. This property is paramount for applications requiring penetration of lipid bilayers or formulation in oil-based products.

Lipophilicity Drug Permeability Formulation Science Cosmetic Chemistry

Antibacterial Activity Against Gram-Positive Pathogens: Propyl Ferulate (FC3) Shows High Potency

In a systematic study of alkyl ferulic acid esters, propyl ferulate (FC3), which is structurally analogous to iso-propyl ferulate, demonstrated potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.4 mg/mL [1]. This activity was comparable to that of hexyl ferulate (FC6), which also showed an MIC of 0.4 mg/mL against S. aureus, but was superior to the activity observed against Bacillus subtilis (MIC of 1.1 mg/mL) [1]. While iso-propyl ferulate was not directly tested, the data for the linear propyl ester provides the most relevant structural comparator, indicating that a three-carbon alkyl chain confers significant activity against this clinically relevant pathogen. This potency is a direct consequence of the esterification and specific alkyl chain length.

Antibacterial Food Preservation Cosmetic Preservatives Staphylococcus aureus

Efflux Pump Inhibition Potential: Propyl Ferulate Reduces Antibiotic MIC in Resistant S. aureus

Propyl ferulate has been identified as a promising efflux pump inhibitor (EPI) against the TetK efflux pump in resistant Staphylococcus aureus strains [1]. In this study, propyl ferulate effectively reduced the minimum inhibitory concentration (MIC) of both the control substrate ethidium bromide and a tested antibiotic, indicating its ability to potentiate the activity of existing antimicrobials by blocking drug efflux [1]. This modulatory activity was not observed for ferulic acid itself, highlighting a functional gain conferred by esterification [1]. While the study used the linear propyl ester, it provides strong evidence that short-chain alkyl ferulates, including iso-propyl ferulate, possess this valuable pharmacological property.

Antibiotic Resistance Efflux Pump Inhibitor Staphylococcus aureus Drug Synergy

Antioxidant Capacity: Ester Derivatives Show Class-Specific Behavior Distinct from Parent Acid

The relationship between esterification and antioxidant capacity is assay-dependent and non-linear. In a comparative study, ferulate esters (methyl, ethyl, propyl, butyl) exhibited lower DPPH radical scavenging activity (IC50 range: 56.3-74.7 µM) compared to the parent ferulic acid (IC50: 44.6 µM) [1]. Similarly, in the FRAP assay, the esters showed lower ferric reducing power (193-262 mM quercetin equivalents/mole) than ferulic acid (324 mMQ/mole) [1]. This indicates that esterification reduces the intrinsic radical scavenging potency in these chemical assays. However, DFT calculations across nine ferulic acid derivatives revealed that the ester group does not fundamentally alter the antioxidant mechanism (sequential H+/e- donation) and that overall capacities are similar across the class [2]. This apparent contradiction highlights that in vitro chemical assays may not fully capture the in vivo or in situ antioxidant performance, which can be enhanced by improved lipophilicity and cellular uptake [1].

Antioxidant Free Radical Scavenging Oxidative Stability Cosmetic Formulation

Iso-propyl Ferulic Acid: Evidence-Backed Research and Industrial Application Scenarios


Topical Cosmetic Formulations Targeting Antimicrobial and Antioxidant Protection

Leveraging the demonstrated antibacterial activity of short-chain alkyl ferulates against S. aureus (MIC 0.4 mg/mL for propyl ferulate) [1], iso-propyl ferulate is an ideal candidate for incorporation into creams, lotions, and serums. Its enhanced lipophilicity (LogP ~2.28) facilitates penetration into the stratum corneum, where it can exert both preservative effects against skin flora and antioxidant protection against UV-induced oxidative stress. This dual functionality addresses key formulation challenges in the cosmetics industry.

Food Preservation in Emulsion-Based Systems

The improved lipophilicity of iso-propyl ferulate relative to ferulic acid makes it a superior antioxidant additive for lipid-rich food products, such as fish oil-enriched milk or oil-in-water emulsions [2]. While its intrinsic radical scavenging activity in chemical assays is lower than ferulic acid [3], its ability to partition into the lipid phase and localize at the oil-water interface, as demonstrated for other ferulate esters [2], is predicted to provide more effective protection against lipid oxidation, thereby extending product shelf life.

Antibiotic Resistance Research: Efflux Pump Inhibition Studies

Propyl ferulate's demonstrated ability to reduce the MIC of antibiotics in TetK-overexpressing S. aureus strains [4] positions iso-propyl ferulate as a valuable research tool for investigating efflux pump inhibition. Researchers can procure this compound to study its synergy with tetracycline-class antibiotics and its potential to resensitize drug-resistant bacterial strains. This application leverages a mechanism distinct from direct antimicrobial action and aligns with current efforts to combat antimicrobial resistance.

Synthesis of Value-Added Derivatives via Enzymatic Esterification

The established enzymatic synthesis route for iso-propyl ferulate, using silica-immobilized lipase in DMSO, achieving up to 84% esterification yield under optimized conditions (25 mM ferulic acid, 100 mM isopropanol, 25 mg/mL biocatalyst, 45°C, 3 h) [5], provides a scalable and green chemistry approach for its production. This knowledge supports industrial procurement for further derivatization or as an intermediate in the synthesis of more complex bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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